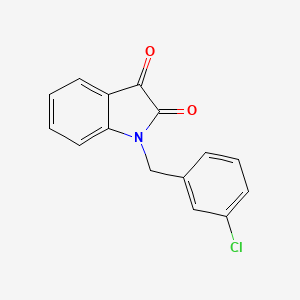

![molecular formula C12H7Cl2F3N2S B2510083 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 478048-57-6](/img/structure/B2510083.png)

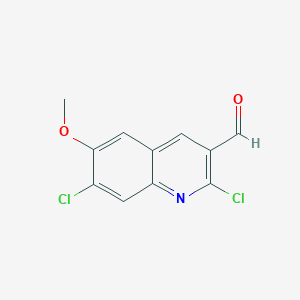

3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used for crop protection from pests .

Synthesis Analysis

The synthesis of TFMP derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformation

- Synthesis of Pyridine Derivatives: The compound has been used in the synthesis of various pyridine derivatives. For example, Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating the versatility of pyridine compounds in chemical synthesis (Bradiaková et al., 2009).

- Creation of Benzimidazole Derivatives: Prasad et al. (2018) synthesized a series of benzimidazole derivatives incorporating pyridine moieties. This highlights the compound's role in creating structurally diverse molecules (Prasad, Rani, & Anusha, 2018).

Herbicidal and Insecticidal Activity

- Herbicidal Properties: Moran (2003) reported that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which can be synthesized using pyridine derivatives, exhibited excellent herbicidal activity at low application rates (Moran, 2003).

- Insecticidal Applications: Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which displayed good insecticidal activity, illustrating the compound's potential in pest control applications (Xu et al., 2017).

Synthesis of Key Intermediates in Medicinal Chemistry

- Synthesis of Tianeptine Intermediate: Xiu-lan (2009) demonstrated the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, using a pyridine derivative, showcasing its role in the production of pharmaceuticals (Xiu-lan, 2009).

Applications in Organic Chemistry and Catalysis

- Aromatization Reactions: Nedolya et al. (2015) explored the aromatization of 2,3-dihydropyridines controlled by substituents, which is an important reaction in organic synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

- Formation of Iron(II) Complexes: Cook et al. (2015) discussed the formation of iron(II) complexes using pyridine ligands, contributing to the field of coordination chemistry and catalysis (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N2S/c13-9-3-8(12(15,16)17)5-19-11(9)20-6-7-1-2-10(14)18-4-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYAQKSSNRAWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)

![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2510021.png)

![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)